n-Methyl-d-tryptophan

説明

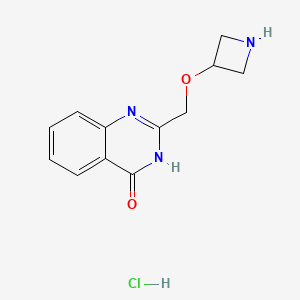

n-Methyl-d-tryptophan is an indoleamine 2,3-dioxygenase (IDO) inhibitor . It disrupts tryptophan catabolism and enhances the antitumor and antiviral immunoresponses of CD8+ T-cells in vitro . It also reduces tumor volume in mice with xenografts overexpressing IDO .

Synthesis Analysis

The synthesis of n-Methyl-d-tryptophan involves several steps, including the Pictet-Spengler reaction of tryptophan esters with aldehydes . It’s also used in the synthesis of 1-substituted indolactam precursors .

Molecular Structure Analysis

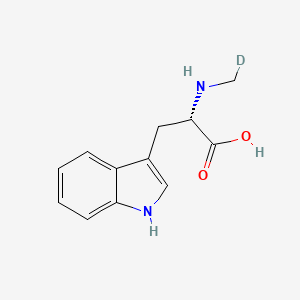

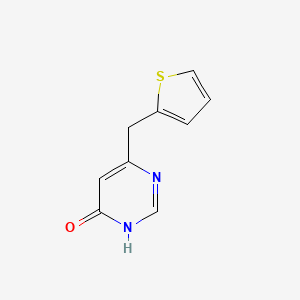

The molecular formula of n-Methyl-d-tryptophan is C12H14N2O2 . Its molecular weight is 218.25 g/mol . The structure includes an indole ring attached to a propanoic acid group .

Chemical Reactions Analysis

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Physical And Chemical Properties Analysis

n-Methyl-d-tryptophan is a solid substance . Its melting point is between 242-245 °C . It’s soluble in water and has a specific optical rotation of [α]22/D +12.4°, c = 2 in acetic acid .

科学的研究の応用

Inhibition of Indoleamine 2,3-Dioxygenase in Cancer

- Indoleamine-2,3-Dioxygenase (IDO) Inhibition in Cancer Cells: n-Methyl-d-tryptophan, specifically 1-methyl-D-tryptophan (1-D-MT), is used in clinical trials for inhibiting IDO-mediated tumor immune escape. IDO expression in tumors contributes to immunosuppression by degrading tryptophan and accumulating immunosuppressive metabolites. However, 1-D-MT paradoxically inhibited T-cell proliferation and increased kynurenine production in cancer cells, suggesting transcriptional effects that may promote anti-tumor immune escape (Opitz et al., 2011).

- Stereospecific Effects on Tumor Responses: Different stereoisomers of 1-methyl-tryptophan exhibit cell type-specific variations in inhibiting IDO activity. The D isomer was more effective in reversing suppression of T cells by IDO-expressing dendritic cells and showed higher efficacy as an anticancer agent in mouse models. This finding supports the potential of D-1-methyl-tryptophan in human trials for enhancing antitumor immunity (Hou et al., 2007).

Neurological and Neuropsychiatric Applications

- Brain Serotonergic System Studies: α-Methyl-l-tryptophan (α-MTrp) is used for determining brain serotonin synthesis rates. Labeled α-MTrp is useful in tracing serotonin synthesis in conjunction with positron emission tomography in animals and humans, aiding research in normal control of serotonin synthesis and its alteration by drugs (Diksic & Young, 2001).

Pharmacokinetic Imaging and Immunotherapy

- Pharmacokinetic Imaging of Immune Checkpoint Inhibitor: Novel radioprobes developed from 1-N-11C-methyl-l- and -d-tryptophan enable pharmacokinetic imaging to delineate the distribution and action of the checkpoint inhibitor 1-Methyl-tryptophan in vivo. This facilitates the understanding of antitumor potential of the two stereoisomers (Xie et al., 2015).

Miscellaneous Applications

Role in Tryptophan Metabolism and Health Benefits

The metabolism of tryptophan and its derivatives, including n-Methyl-d-tryptophan, is significant in various health conditions such as autism, cardiovascular diseases, and depression. Understanding the metabolism of tryptophan derivatives offers potential therapeutic applications (Friedman, 2018).

Tryptophan Catabolism as a Pharmacological Target

Enzymes involved in the metabolism of tryptophan, such as those interacting with n-Methyl-d-tryptophan, are potential therapeutic targets in neurological, metabolic, and psychiatric disorders (Modoux et al., 2020).

将来の方向性

Research on n-Methyl-d-tryptophan and its role in the brain is ongoing . Future studies may focus on brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

特性

IUPAC Name |

(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13-11(12(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16)/t11-/m0/s1/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCIKBSVHDNIDH-YUGCEPSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(deuteriomethylamino)-3-(1H-indol-3-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)

![4-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}benzonitrile](/img/structure/B1493734.png)

![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)